REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[Na+].[OH2:15]>CO>[OH:13][C:4]1[CH:5]=[CH:6][C:1]([C:7]2[CH:8]=[CH:9][C:10]([O:15][CH2:4][CH2:3][CH2:2][CH2:1][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:11][CH:12]=2)=[CH:2][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
n-bromodecane
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the above solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with chloroform
|
Type
|
WASH
|
Details
|
the extract layer was washed with a saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by 4-hydroxy-4'-decyloxybiphenyl
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |